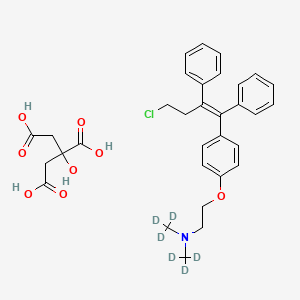

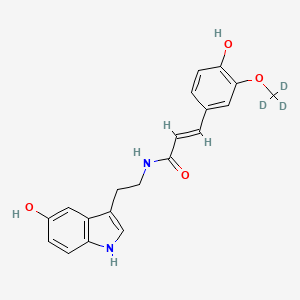

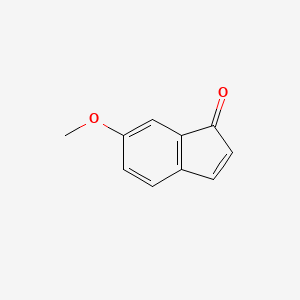

![molecular formula C30H26Cl2FN3O3 B12431306 4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)

4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BI-0252 is a small molecule drug that functions as an inhibitor of the interaction between the proteins MDM2 and p53. This compound has shown potential in cancer therapy, particularly in tumors that retain wild-type p53. The inhibition of MDM2-p53 interaction can reactivate p53, leading to the induction of apoptosis in cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BI-0252 involves the creation of a spiro[3H-indole-3,2’-pyrrolidin]-2(1H)-one core. This is achieved through an intramolecular azomethine ylide cycloaddition reaction. The process includes the following steps:

Formation of Azomethine Ylide: This intermediate is generated under specific conditions.

Cycloaddition Reaction: The azomethine ylide undergoes a cycloaddition reaction to form the spirooxindole structure.

Industrial Production Methods

Industrial production of BI-0252 would likely involve scaling up the synthetic route mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. The process would also need to comply with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the drug .

Analyse Chemischer Reaktionen

Types of Reactions

BI-0252 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule.

Reduction: This reaction can alter the oxidation state of the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in alcohols or amines .

Wissenschaftliche Forschungsanwendungen

BI-0252 has several scientific research applications, including:

Chemistry: Used as a model compound to study the MDM2-p53 interaction.

Biology: Investigated for its role in inducing apoptosis in cancer cells.

Medicine: Explored as a potential therapeutic agent for cancer treatment.

Industry: Potential use in the development of new cancer therapies

Wirkmechanismus

BI-0252 exerts its effects by inhibiting the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for degradation. By inhibiting this interaction, BI-0252 stabilizes and activates p53, leading to the induction of apoptosis in cancer cells. This mechanism involves the binding of BI-0252 to the MDM2 protein, preventing it from interacting with p53 .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

MI-77301 (SAR-405838): Another MDM2 inhibitor with a similar mechanism of action.

AA-115 (APG-115): A spirooxindole-based MDM2 inhibitor.

DS-3032 (Milademetan): A compound that also targets the MDM2-p53 interaction

Uniqueness of BI-0252

BI-0252 is unique due to its chemically stable spiro[3H-indole-3,2’-pyrrolidin]-2(1H)-one core, which provides high binding affinity and specificity for MDM2. This structural feature enhances its efficacy in inhibiting the MDM2-p53 interaction and inducing apoptosis in cancer cells .

Eigenschaften

Molekularformel |

C30H26Cl2FN3O3 |

|---|---|

Molekulargewicht |

566.4 g/mol |

IUPAC-Name |

4-[(2R,3aS,5S,6S,6aS)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid |

InChI |

InChI=1S/C30H26Cl2FN3O3/c31-18-10-11-20-23(12-18)35-29(39)30(20)25(19-2-1-3-21(32)26(19)33)27-24(36(30)14-15-4-5-15)13-22(34-27)16-6-8-17(9-7-16)28(37)38/h1-3,6-12,15,22,24-25,27,34H,4-5,13-14H2,(H,35,39)(H,37,38)/t22-,24+,25+,27-,30-/m1/s1 |

InChI-Schlüssel |

CCPUFNJKOGKOOG-AFKAWQRRSA-N |

Isomerische SMILES |

C1CC1CN2[C@H]3C[C@@H](N[C@H]3[C@@H]([C@@]24C5=C(C=C(C=C5)Cl)NC4=O)C6=C(C(=CC=C6)Cl)F)C7=CC=C(C=C7)C(=O)O |

Kanonische SMILES |

C1CC1CN2C3CC(NC3C(C24C5=C(C=C(C=C5)Cl)NC4=O)C6=C(C(=CC=C6)Cl)F)C7=CC=C(C=C7)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)

![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)

![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)

![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)